molecular formula C3H5NO B1220530 2-Azetidinone CAS No. 930-21-2

2-Azetidinone

Cat. No. B1220530
CAS RN: 930-21-2
M. Wt: 71.08 g/mol
InChI Key: MNFORVFSTILPAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Azetidinone derivatives involves multiple steps, including the preparation of Schiff bases through the reaction of different amines with aromatic aldehydes, followed by cyclocondensation reactions using chloroacetyl chloride or similar reagents in the presence of bases like triethylamine. Various methods have been developed for the synthesis of 2-Azetidinone derivatives, demonstrating the compound's versatility and the potential for diverse structural modifications. These methods include reactions starting from Ketoprofen to prepare amide esters, which are then converted to hydrazides and further to Schiff bases before undergoing cyclocondensation to form 2-Azetidinone derivatives (Mahdi et al., 2015), (Sakarya & Yandimoğlu, 2018).

Molecular Structure Analysis

2-Azetidinone is characterized by its beta-lactam ring, a four-membered cyclic lactam structure that provides significant strain energy. This structural feature makes 2-Azetidinone a useful building block for synthesizing a wide range of organic molecules, including aromatic beta-amino acids, peptides, and other derivatives, by exploiting its reactivity. The molecular structure of 2-Azetidinone derivatives is confirmed using various spectroscopic methods, including FT-IR, NMR, and mass spectroscopy, ensuring the purity and characterization of these compounds (Deshmukh et al., 2004).

Chemical Reactions and Properties

2-Azetidinone derivatives participate in a variety of chemical reactions, leveraging the reactivity of the beta-lactam ring for the synthesis of biologically active molecules. These reactions include cycloadditions, ring-opening reactions due to the strain of the four-membered ring, and transformations into other valuable chemical entities. The beta-lactam ring's reactivity is also exploited in the synthesis of beta-lactam antibiotics and other molecules with significant biological activities (Deshmukh et al., 2004).

Physical Properties Analysis

The physical properties of 2-Azetidinone derivatives, such as melting points and Rf values, are crucial for their characterization and purity assessment. Spectral methods, including FT-IR spectroscopy and NMR, are used extensively for the structural confirmation of these compounds, providing insight into their chemical nature and the effectiveness of the synthesis methods employed (Mahdi et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Azetidinone derivatives are largely defined by the reactivity of the beta-lactam ring. This reactivity underlies the compound's utility in synthesizing a broad array of biologically active molecules, including antibiotics and other pharmacologically relevant entities. The versatility of 2-Azetidinone as a synthon for constructing complex molecules with biological significance showcases its importance in medicinal chemistry and drug discovery (Deshmukh et al., 2004).

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • Application : 2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry . A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .
    • Method : The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring. The C-4 substituent has no influence either on the yield or the rate of the reaction .
    • Results : Following this method, a series of 3-pyrrole-substituted 2-azetidinones have been synthesized with a variety of substituents at N-1 and at C-4 .
  • Antibacterial Research

    • Application : The 2-azetidinone ring system is the common structural feature of a number of broad spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams and tazobactams, which have been widely used as chemotherapeutic agents to treat bacterial infections and microbial diseases .
    • Method : Most of the researches up to early 90s focused on synthesis of 2-azetidinones and study of their antibacterial property .
    • Results : The discovery of the nocardicins and monobactams has demonstrated for the first time that β-lactams do not require a conformationally constrained bicyclic structure to possess pharmacological activities, suggesting that the medicinal activity is strictly correlated to the presence of a suitably functionalized 2-azetidinone ring .
  • Pharmaceutical Chemistry

    • Application : 2-azetidinones are useful in organic chemistry for the preparation of bioactive compounds by the incorporation of halogen and cyano groups in the different positions of the ring .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Antioxidant Research

    • Application : Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures .
    • Method : New series of N - (arylidene)hydrazinoacetyl sulfonamides and N - (4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were synthesized .
    • Results : All tested compounds showed excellent antioxidant activity in comparison with sulfadiazine and sulfisoxazole which were used as parent sulfonamides .
  • Antimicrobial Research

    • Application : This has led to the discovery of a wide variety of compounds that are of high interest from the point of view antibacterial, anti-inflammatory, antihyperlipidemic, CNS activity, anticancer, antimicrobial, pesticidal, cytotoxic, antidiabetic, antitumor, antifungal, antitubercular activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Cancer Research
    • Application : A series of 2-azetidinones containing anthraquinone moiety with various substituents were synthesized using [2+2] ketene-imine cycloaddition (Staudinger ketene-imine cycloaddition), and their cytotoxicity against some human cancer and normal cell lines was evaluated .
    • Method : Some of these hybrid compounds showed moderate to significant cytotoxicity against breast carcinoma (MCF7), colon carcinoma (HCT116), prostate carcinoma (PC3), and neuroblastoma (SKNMC) cell lines via MTT assay .
    • Results : Surprisingly, hybrid 4gh with the best anticancer activity demonstrated very good antibacterial and antifungal activities. This compound was selected to study to test on human fibroblast (Hu02) normal cell and comparison with doxorubicin .
  • Antifungal Research

    • Application : 2-Azetidinones have been found to be useful in a variety of applications, including antifungal agents .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Anticonvulsant Research

    • Application : 2-Azetidinones have been found to be useful in a variety of applications, including anticonvulsants .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Protease Inhibitor Research

    • Application : 2-Azetidinones have been found to be useful in a variety of applications, including protease inhibitors .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Antitubercular Research

    • Application : This has led to the discovery of a wide variety of compounds that are of high interest from the point of view of antitubercular activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

2-Azetidinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is also a respiratory sensitizer and can cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported. The focus is on the most recent advances, trends, and future directions . The synthesis, reactivity, and application of azetidines that have been published in the last years are being reviewed .

properties

IUPAC Name

azetidin-2-one
Source PubChem
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InChI

InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFORVFSTILPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30239225
Record name 2-Azetidinone
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Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Azetidinone
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Product Name

2-Azetidinone

CAS RN

930-21-2
Record name 2-Azetidinone
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Record name 2-Azetidinone
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Synthesis routes and methods

Procedure details

Treatment of 1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone (0.01 mole) with p-methoxyphenyl-magnesium bromide (1.1 eq.; in ether at 0° C. gives 2-azetidinone with p-methoxyphenyl-magnesium bromide gives 1-(t-butyl dimethylsilyl)-4-(2-hydroxyethyl-2-p-methoxyphenyl)-2-azetidinone which is acetylated as described before (Ex. 3, Step C) to give 4-(2-acetoxy-2-p-methoxyphenyl)-2-azetidinone.
Name
1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,930
Citations
PD Mehta, NPS Sengar, AK Pathak - European journal of medicinal …, 2010 - Elsevier
… inhibitor proved potential of 2-azetidinone moiety. Subsequently 2-… 2-Azetidinone and their derivatives occupy a central place in … pharmacological profile of 2-azetidinone scaffold and …
Number of citations: 237 www.sciencedirect.com
JW Clader, DA Burnett, MA Caplen… - Journal of medicinal …, 1996 - ACS Publications
… 4,4-Disubstituted 2-azetidinone 9 was prepared from the corresponding imine via a … Alkylation of 2-azetidinone enolates derived from C-3-monosubstituted compounds (method …
Number of citations: 173 pubs.acs.org
RM Adlington, JE Baldwin, GW Becker… - Journal of medicinal …, 2001 - ACS Publications
… and a binding model postulated for the novel 2-azetidinone acyl enzyme inhibitor 1 (IC 50 = … of all three side chains appended to the 2-azetidinone was conducted by the synthesis of …
Number of citations: 83 pubs.acs.org
DS Salunkhe, PB Piste - International Journal of Pharmacy & Life …, 2014 - researchgate.net
The chemistry of β-lactams has taken an prestigious place in organic and medicinal chemistry so the review on recent methods in the synthesis of 2-Azetidinone derivatives rendered as …
Number of citations: 22 www.researchgate.net
B Alcaide, P Almendros, JM Alonso - The Journal of Organic …, 2004 - ACS Publications
… Our next target was the synthesis of 2-azetidinone-tethered azides, because they bear the azido moiety that serves as a latent amine. The direct conversion of alkynols 2 into the …
Number of citations: 68 pubs.acs.org
A Deep, P Kumar, B Narasimhan, SM Lim… - Acta Pol. Pharm, 2016 - ptfarm.pl
A series of 2-azetidinone derivatives was synthesized from hippuric acid and evaluated for its in vitro antimicrobial and anticancer activities. Antimicrobial properties of the title …
Number of citations: 24 www.ptfarm.pl
RW Holley, AD Holley - Journal of the American Chemical Society, 1949 - ACS Publications
… Although 2-azetidinone is a reactive compound when compared with normal amides, it is … 2-Azetidinone was protected from moist air since it was known that 1-methyl 2-azetidinone and …
Number of citations: 66 pubs.acs.org
MM Aftan, MQ Jabbar, AH Dalaf, HK Salih - Materials Today: Proceedings, 2021 - Elsevier
… activity, 2-azetidinone derivatives occupy an … 2-azetidinone have also been synthesized of a diamine and to study the antibacterial activities of the synthesized Schiff base, 2-azetidinone …
Number of citations: 34 www.sciencedirect.com
B Alcaide, P Almendros, A Luna… - Advanced Synthesis & …, 2010 - Wiley Online Library
… An initial validation of our hypothesis included the exposure of 2-azetidinone-tethered allenol 1a to … Selective selenocycloetherification reaction of 2-azetidinone-tethered allenol 1a to …
Number of citations: 51 onlinelibrary.wiley.com
S Jubie, B Gowramma, NK Muthal, R Kalirajan… - Synthesis, 2009 - researchgate.net
… Among these one 2-azetidinone having 2, 4 dimethyl amino phenyl … 2-azetidinone Cycloaddition of monochloroacetylchloride with imine (schiff base) result in formation of 2-azetidinone …
Number of citations: 38 www.researchgate.net

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